An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-carboxylic acid (CAS No: 873397-34-3), a versatile heterocyclic building block crucial in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a tetrahydropyran ring, makes it a valuable intermediate for synthesizing novel therapeutic agents, including those targeting neurological disorders and certain cancer cell lines.[1][2][3] This guide summarizes key quantitative data, outlines relevant experimental protocols for property determination, and illustrates logical workflows pertinent to its characterization.
Core Physicochemical Data
The structural and chemical properties of tetrahydro-2H-pyran-3-carboxylic acid are fundamental to its application in research and synthesis. The following table provides a summary of its key physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2][4] |
| Molecular Weight | 130.14 g/mol | [1][2][4] |
| Appearance | Clear liquid or solid | [1][5] |
| Boiling Point | 265 °C | [2][3] |
| Density | 1.185 g/cm³ | [2][3] |
| pKa (Predicted) | 4.35 ± 0.20 | [2][3] |
| Flash Point | 114 °C | [2][3] |
| Refractive Index | 1.472 | [2][3] |
| Vapor Pressure | 0.00282 mmHg at 25°C | [2][3] |
| Computed XLogP3-AA | 0.1 | [4] |
| Storage Conditions | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [1][2][3] |
Experimental and Analytical Workflow
The characterization of a chemical entity like tetrahydro-2H-pyran-3-carboxylic acid follows a structured workflow, from initial synthesis or acquisition to comprehensive analysis and property determination. This process ensures the identity, purity, and key parameters of the compound are well-defined before its use in further applications.
Caption: General workflow for the characterization of a chemical compound.
Structure-Property Relationships
The physicochemical properties of carboxylic acids are directly influenced by their molecular structure. The presence of the carboxyl group allows for strong intermolecular hydrogen bonding, which significantly affects properties like boiling point and solubility.
Caption: Influence of molecular structure on carboxylic acid properties.
Experimental Protocols
While specific experimental data for tetrahydro-2H-pyran-3-carboxylic acid is limited in published literature, the following are standard, detailed methodologies for determining the key physicochemical properties of carboxylic acids.
Determination of pKa (Acidity Constant) by Potentiometric Titration
The pKa, a measure of a molecule's acidity, is a critical parameter in drug development as it influences absorption and distribution. A lower pKa value indicates a stronger acid.[6]
-
Principle: A solution of the carboxylic acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the acid has been neutralized.
-
Apparatus:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL)
-
-
Reagents:
-
Tetrahydro-2H-pyran-3-carboxylic acid solution of known concentration (e.g., 0.01 M in deionized water).
-
Standardized strong base solution (e.g., 0.1 M NaOH), carbonate-free.
-
-
Methodology:
-
A precise volume (e.g., 50 mL) of the carboxylic acid solution is placed into the beaker with a magnetic stir bar.
-
The calibrated pH electrode is submerged in the solution, ensuring the bulb is clear of the stir bar.
-
The initial pH of the acid solution is recorded.
-
The titrant (NaOH solution) is added in small, precise increments (e.g., 0.1-0.2 mL).[6]
-
After each addition, the solution is allowed to equilibrate, and the stable pH value is recorded along with the total volume of titrant added.[6]
-
This process is continued until the pH begins to change rapidly (approaching the equivalence point) and subsequently plateaus after the equivalence point is surpassed.
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.[6]
-
The equivalence point is identified from the steepest part of the curve. The volume of titrant required to reach the half-equivalence point is determined, and the pH at this specific volume is equal to the pKa of the acid.
-
Determination of Aqueous Solubility by the Shake-Flask Method
Solubility is a crucial property affecting bioavailability and formulation. The shake-flask method is a standard technique for its quantitative measurement.[6]
-
Principle: An excess amount of the solute (the carboxylic acid) is agitated in a specific solvent (e.g., water) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
-
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Sealed flasks (e.g., glass vials with screw caps)
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
-
Methodology:
-
An amount of tetrahydro-2H-pyran-3-carboxylic acid in excess of its expected solubility is added to a known volume of purified water in a sealed flask.[6]
-
The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to achieve equilibrium.
-
After agitation, the suspension is allowed to stand to permit the separation of undissolved solid.
-
The mixture is then centrifuged at high speed to pellet any remaining suspended particles.
-
An aliquot of the clear supernatant is carefully removed and filtered through a chemically inert filter (e.g., PTFE 0.45 µm) to ensure no solid particles are present.
-
The concentration of the carboxylic acid in the filtrate is determined using a validated analytical method, such as HPLC or GC, against a calibration curve prepared with known standards.[7]
-
The experiment is typically performed in triplicate to ensure reproducibility.
-
Analytical Methods for Identification and Purity
The identity and purity of tetrahydro-2H-pyran-3-carboxylic acid are confirmed using a suite of analytical techniques. Commercial suppliers often guarantee purity of ≥ 95% as determined by NMR.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This method identifies the functional groups present in the molecule, such as the characteristic C=O and O-H stretches of the carboxylic acid group.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 873397-34-3,TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. Cas 873397-34-3,TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-2H-pyran-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydro-2h-pyran-3-carboxylic acid hydrazide [synhet.com]
